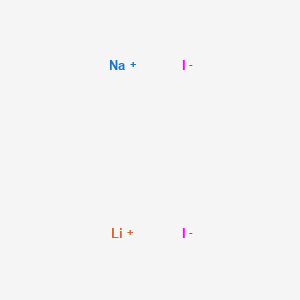
Lithium sodium iodide (1/1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium sodium iodide (1/1/2) is a chemical compound composed of lithium, sodium, and iodine in a 1:1:2 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium sodium iodide (1/1/2) can be synthesized through several methods. One common approach involves the direct combination of lithium iodide and sodium iodide in the presence of a suitable solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of lithium sodium iodide (1/1/2) often involves the neutralization method, where lithium hydroxide and sodium hydroxide are reacted with hydroiodic acid. The resulting mixture is then evaporated and concentrated to obtain the final product. This method is favored due to its simplicity and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium sodium iodide (1/1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium iodate and sodium iodate.
Reduction: It can be reduced to form lithium iodide and sodium iodide.
Substitution: The compound can participate in substitution reactions, where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions include lithium iodate, sodium iodate, lithium iodide, and sodium iodide .
Wissenschaftliche Forschungsanwendungen
Lithium sodium iodide (1/1/2) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential use in biological assays and as a tracer in biochemical experiments.
Medicine: Lithium sodium iodide (1/1/2) is explored for its potential therapeutic applications, including its use in radiopharmaceuticals for diagnostic imaging.
Industry: The compound is used in the production of high-temperature batteries and as a solid-state electrolyte in various electronic devices
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium iodide: Used in high-temperature batteries and as a solid-state electrolyte.
Sodium iodide: Used in radiopharmaceuticals and as a dietary supplement.
Potassium iodide: Used in medical treatments for thyroid conditions and as a dietary supplement.
Uniqueness
Lithium sodium iodide (1/1/2) is unique due to its combination of lithium and sodium, which imparts distinct properties compared to its individual components. This compound offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Eigenschaften
| 121027-30-3 | |
Molekularformel |
I2LiNa |
Molekulargewicht |
283.8 g/mol |
IUPAC-Name |
lithium;sodium;diiodide |
InChI |
InChI=1S/2HI.Li.Na/h2*1H;;/q;;2*+1/p-2 |
InChI-Schlüssel |
FCCDMGKAXIDXIG-UHFFFAOYSA-L |
Kanonische SMILES |
[Li+].[Na+].[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



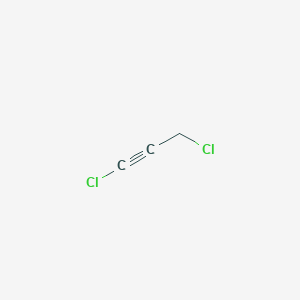
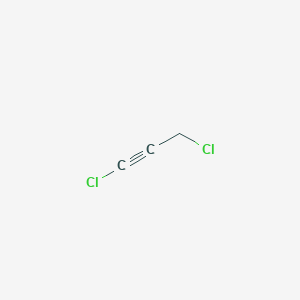

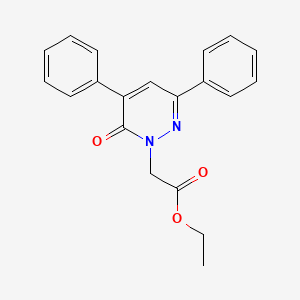
![4-[(4-Pentylbenzoyl)oxy]benzoic acid](/img/structure/B14286113.png)
![Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester](/img/structure/B14286119.png)
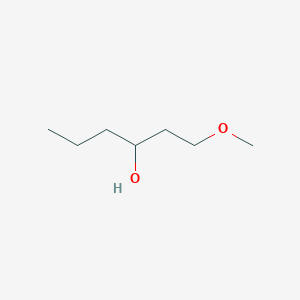
![5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14286152.png)
